molecular formula C14H10Cl2N2O3 B2540650 [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 878565-85-6

[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No. B2540650
CAS RN: 878565-85-6
M. Wt: 325.15
InChI Key: PCGQKNXGHZWJCX-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate, also known as CPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPMC is a heterocyclic compound that contains a pyridine ring and a carbamate group, and it has been shown to exhibit promising biological activities, including antifungal, antitumor, and antiviral properties. In

Mechanism of Action

The exact mechanism of action of [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is not fully understood, but several studies have suggested that the compound targets specific enzymes and receptors in the cell. For example, [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Additionally, [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been reported to bind to the adenosine A2A receptor, which is involved in immune system regulation and inflammation.
Biochemical and Physiological Effects:
[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. For example, [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. Additionally, [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to inhibit the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has also been reported to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must carefully consider these limitations when designing experiments using [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate.

Future Directions

There are several future directions for research on [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. One area of interest is the development of new derivatives of [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate with improved biological activities and pharmacokinetic properties. Additionally, researchers could investigate the potential applications of [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate in other areas, such as antiparasitic and antibacterial therapy. Finally, further studies are needed to elucidate the exact mechanism of action of [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate and to optimize its use in drug discovery and development.
In conclusion, [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a promising compound with potential applications in drug discovery and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate have been discussed in this paper. Further research is needed to fully understand the potential of [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate as a therapeutic agent.

Synthesis Methods

[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be synthesized using a multistep process that involves the reaction of 2-chloropyridine-3-carboxylic acid with 4-chlorophenyl isocyanate in the presence of a base, followed by the reaction of the resulting intermediate with methyl chloroformate. The final product is obtained after purification and recrystallization. The synthesis of [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been reported in several scientific articles, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit antifungal activity against several strains of fungi, including Candida albicans and Aspergillus fumigatus. [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been reported to have antiviral activity against the human immunodeficiency virus (HIV), making it a potential candidate for the treatment of HIV infections.

properties

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-9-3-5-10(6-4-9)18-12(19)8-21-14(20)11-2-1-7-17-13(11)16/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGQKNXGHZWJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

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